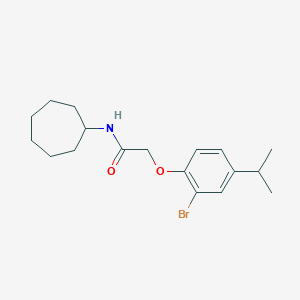

2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It belongs to the class of drugs known as designer drugs, which are created to mimic the effects of other drugs while avoiding legal restrictions. AH-7921 has been shown to have potent analgesic effects in animal studies, and it has been used in scientific research to study the mechanisms of opioid action and to develop new treatments for pain.

Mecanismo De Acción

2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide acts as an agonist at the mu-opioid receptor, which is the primary target of most opioid analgesics. By binding to this receptor, 2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide produces a range of effects, including pain relief, sedation, and euphoria. It also activates other neurotransmitter systems in the brain, including the dopamine and serotonin systems, which may contribute to its addictive properties.

Biochemical and Physiological Effects:

2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide produces a range of biochemical and physiological effects in the body, including pain relief, sedation, and euphoria. It also produces respiratory depression, which is a common side effect of opioid analgesics. In addition, 2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide can cause nausea, vomiting, constipation, and other gastrointestinal effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it has potent analgesic effects, which can be useful for studying the mechanisms of pain and developing new treatments for pain. Another advantage is that it is relatively easy to synthesize and can be obtained in pure form for use in experiments. However, one limitation is that it is a synthetic opioid and may not accurately reflect the effects of natural opioids in the body. Another limitation is that it has addictive properties and may be difficult to control in laboratory settings.

Direcciones Futuras

There are several future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide. One direction is to study its interactions with other neurotransmitter systems in the brain, including the glutamate and GABA systems. Another direction is to develop new treatments for pain that target the mu-opioid receptor but do not produce the same side effects as traditional opioids. Finally, future research could focus on developing new synthetic opioids that have improved safety and efficacy profiles compared to existing opioids.

Métodos De Síntesis

The synthesis of 2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide involves several steps, including the reaction of 2-bromo-4-isopropylphenol with cycloheptylamine to form the corresponding amine, which is then acetylated with acetic anhydride to form the final product. The synthesis of 2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide is relatively straightforward and can be carried out in a laboratory setting using standard organic chemistry techniques.

Aplicaciones Científicas De Investigación

2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide has been used in scientific research to study the mechanisms of opioid action and to develop new treatments for pain. It has been shown to be a potent analgesic in animal studies, and it has been used to study the interactions between opioid receptors and other neurotransmitter systems in the brain. 2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide has also been used in studies of drug abuse and addiction, as it has been shown to have addictive properties similar to other opioids.

Propiedades

Fórmula molecular |

C18H26BrNO2 |

|---|---|

Peso molecular |

368.3 g/mol |

Nombre IUPAC |

2-(2-bromo-4-propan-2-ylphenoxy)-N-cycloheptylacetamide |

InChI |

InChI=1S/C18H26BrNO2/c1-13(2)14-9-10-17(16(19)11-14)22-12-18(21)20-15-7-5-3-4-6-8-15/h9-11,13,15H,3-8,12H2,1-2H3,(H,20,21) |

Clave InChI |

LPHWIISNCLEIPV-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CCCCCC2)Br |

SMILES canónico |

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CCCCCC2)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)

![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)

![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)

![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)

![4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296603.png)

![3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296604.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296608.png)

![N-[(5-{[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296610.png)

![N-[(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296611.png)

![N-[(5-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296612.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B296615.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B296617.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B296619.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B296621.png)